AZ-8838
Overview
Description
AZ-8838 is a potent, competitive, allosteric, orally active non-peptide small molecule antagonist of protease-activated receptor 2 (PAR2). It has a molecular formula of C13H15FN2O and a molecular weight of 234.27 g/mol . This compound has shown significant potential in inhibiting PAR2, which is involved in various inflammatory and pain-related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ-8838 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
AZ-8838 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
AZ-8838 has a wide range of scientific research applications, including:
Mechanism of Action
AZ-8838 exerts its effects by binding to an occluded pocket of protease-activated receptor 2, thereby inhibiting its activation. This inhibition leads to a reduction in the downstream signaling pathways associated with inflammation and pain. The compound effectively attenuates peptide-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and β-arrestin-2 recruitment .
Comparison with Similar Compounds
Similar Compounds
AZ-3451: Another protease-activated receptor 2 antagonist with similar inhibitory effects.
AZ-5678: A compound with comparable molecular structure and activity against protease-activated receptor 2.
Uniqueness
AZ-8838 is unique due to its high potency and selectivity for protease-activated receptor 2. It demonstrates consistent potency in reducing inositol monophosphate production and effectively attenuates peptide-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 and β-arrestin-2 recruitment .
Properties
IUPAC Name |
(R)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFPQEHZYBXIFO-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=C1)F)[C@H](C2=NC=CN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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